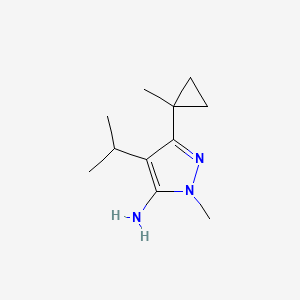

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

Description

This compound is a pyrazole derivative with a methyl group at position 1, a 1-methylcyclopropyl group at position 3, an isopropyl (propan-2-yl) group at position 4, and an amine at position 5. Its molecular formula is C₁₁H₁₈N₃ (MW: 192.28 g/mol). Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituent patterns critically influencing reactivity and bioactivity .

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2-methyl-5-(1-methylcyclopropyl)-4-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-7(2)8-9(11(3)5-6-11)13-14(4)10(8)12/h7H,5-6,12H2,1-4H3 |

InChI Key |

KHDQYQFZLLVNLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(N=C1C2(CC2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1-methylcyclopropyl ketone and isopropyl hydrazine can be reacted in the presence of a suitable catalyst to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation and alkylation reactions can introduce new functional groups to the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent patterns are compared below:

Structural and Functional Implications

- Steric Effects : The 1-methylcyclopropyl group in the target compound introduces greater steric hindrance compared to linear alkyl groups (e.g., isopropyl) or unsubstituted cyclopropyl moieties . This may reduce rotational freedom and enhance binding selectivity in biological systems.

- Electronic Properties : The electron-donating methyl group on the cyclopropyl ring could slightly increase electron density at position 3, contrasting with electron-withdrawing aryl substituents (e.g., 4-fluorophenyl in ).

- Lipophilicity : The target compound’s calculated logP (estimated ~2.5–3.0) is lower than aryl-substituted analogs (e.g., C₁₈H₁₉N₃, logP ~4.5) but higher than simpler alkyl derivatives (e.g., C₇H₁₃N₃, logP ~1.8).

Biological Activity

Chemical Structure and Properties

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can be represented by the following chemical structure:

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: Cytotoxic Effects

In a study assessing the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine showed promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine | A549 (lung cancer) | 15.2 | Cell cycle arrest |

The compound's mechanism of action primarily involves the induction of apoptosis in cancer cells, which is critical for its potential therapeutic application.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary tests against various bacterial strains revealed that it possesses moderate antibacterial effects.

Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

These results suggest that while the compound exhibits some antibacterial activity, further structural modifications may enhance its efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been a focus of research. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Research indicates that 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine may inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.